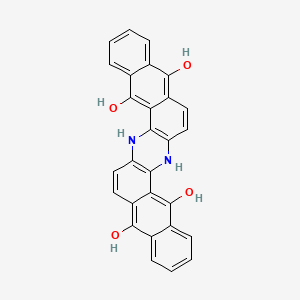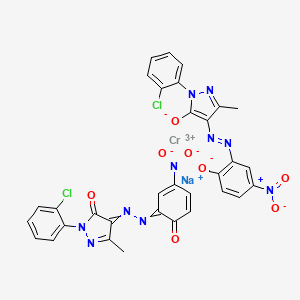
Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is a complex chemical compound known for its vibrant color and unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium typically involves the reaction of chromate salts with bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-one) under controlled conditions. The reaction is carried out in an aqueous medium with the addition of sodium hydroxide to facilitate the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes rigorous purification steps to ensure the removal of any impurities that may affect the compound’s performance in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium undergoes several types of chemical reactions, including:
Oxidation: The chromate ion can act as an oxidizing agent, facilitating the oxidation of various organic and inorganic substrates.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) compounds.
Substitution: The compound can participate in substitution reactions, particularly involving the azo group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various acids and bases to control the pH of the reaction medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce chromium(III) species.
Aplicaciones Científicas De Investigación
Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is used in various scientific research applications, including:
Chemistry: As a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium involves its interaction with various molecular targets. The chromate ion can interact with cellular components, leading to oxidative stress and potential cellular damage. The azo group can also participate in electron transfer reactions, further contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, potassium
- Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, ammonium
Uniqueness
The sodium salt of this compound is unique due to its solubility in water and its specific reactivity profile. Compared to its potassium and ammonium counterparts, the sodium salt is more commonly used in aqueous reactions and industrial applications.
Propiedades
Número CAS |
75199-04-1 |
|---|---|
Fórmula molecular |
C32H20Cl2CrN10NaO8 |
Peso molecular |
818.5 g/mol |
Nombre IUPAC |
sodium;2-(2-chlorophenyl)-4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methylpyrazol-3-one;2-(2-chlorophenyl)-5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]pyrazol-3-olate;chromium(3+) |
InChI |
InChI=1S/C16H12ClN5O4.C16H10ClN5O4.Cr.Na/c2*1-9-15(16(24)21(20-9)13-5-3-2-4-11(13)17)19-18-12-8-10(22(25)26)6-7-14(12)23;;/h2-8,23-24H,1H3;2-8H,1H3;;/q;-2;+3;+1/p-2 |
Clave InChI |
CVZDZLSHYQAZBQ-UHFFFAOYSA-L |
SMILES canónico |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3Cl.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3Cl.[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-2-(Fmoc-amino)-3-[4-[(S)-2,6-dioxohexahydropyrimidine-4-carboxamido]phenyl]propanoic Acid](/img/structure/B15197024.png)
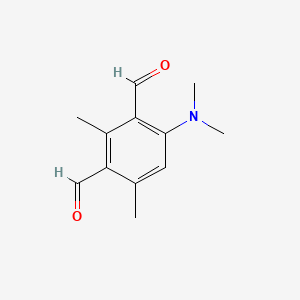
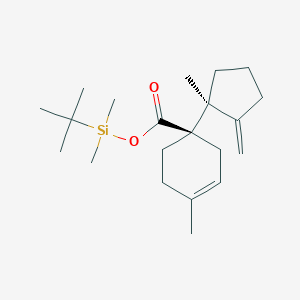

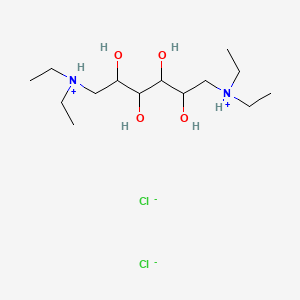


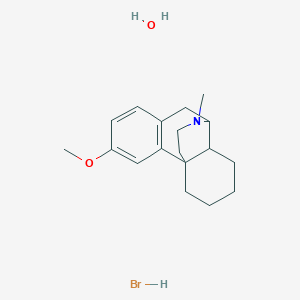
![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15197089.png)

